Lipophilicity (LogP) Balance: Superior for Biphasic Systems Over Shorter and Longer Chain Analogs
The octanol-water partition coefficient (LogP) of 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is reported as 4.9 . This value is significantly higher than that of the shorter-chain analog 1,2-dibromohexafluoropropane (LogP = 3.6) but lower than that of the fully fluorinated 1,6-dibromoperfluorohexane (LogP = 5.5) . This intermediate lipophilicity offers a practical advantage for applications requiring a balance between fluorous phase affinity and organic solvent miscibility, avoiding the extreme hydrophobicity of longer perfluoroalkyl chains.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 1,2-Dibromohexafluoropropane: 3.6; 1,6-Dibromoperfluorohexane: 5.5 |
| Quantified Difference | Δ = +1.3 vs. C3 analog; Δ = -0.6 vs. C6 perfluoro analog |
| Conditions | Calculated octanol-water partition coefficient (LogP) data from various sources. |
Why This Matters
For procurement, this specific LogP profile is crucial for designing fluorous biphasic reactions or separations where extreme fluorophilicity can hinder recovery and processing.
